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Compound of Interest

Compound Name: 1-Methylallyl acetate

Cat. No.: B1583195 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 1-methylallyl
acetate (IUPAC name: but-3-en-2-yl acetate), a key organic intermediate. Tailored for

researchers, scientists, and professionals in drug development and chemical analysis, this

document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of the compound, offering not just the data itself, but the scientific

rationale behind its interpretation.

Introduction to 1-Methylallyl Acetate
1-Methylallyl acetate (CAS No: 6737-11-7) is an unsaturated ester with the molecular formula

C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1] Its structure, featuring both an alkene and

an ester functional group, gives rise to a unique spectroscopic fingerprint that is crucial for its

identification and characterization. Understanding these spectral features is paramount for

quality control, reaction monitoring, and mechanistic studies involving this versatile molecule.

Below is a diagram illustrating the chemical structure of 1-methylallyl acetate, with atoms

numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of 1-Methylallyl Acetate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of

organic molecules. For 1-methylallyl acetate, both ¹H and ¹³C NMR provide definitive

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1583195?utm_src=pdf-interest
https://www.benchchem.com/product/b1583195?utm_src=pdf-body
https://www.benchchem.com/product/b1583195?utm_src=pdf-body
https://www.benchchem.com/product/b1583195?utm_src=pdf-body
https://www.benchchem.com/product/b1583195?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylallyl-acetate
https://www.benchchem.com/product/b1583195?utm_src=pdf-body
https://www.benchchem.com/product/b1583195?utm_src=pdf-body
https://www.benchchem.com/product/b1583195?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


structural information.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: A solution of 1-methylallyl acetate is prepared by dissolving

approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically

chloroform-d (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (0 ppm).

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a

proton frequency of 300 MHz or higher, such as a BRUKER AC-300.[1]

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key

parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans

to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm)

is necessary. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is

required to obtain a spectrum with adequate signal-to-noise.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1-methylallyl acetate exhibits distinct signals for each type of proton

in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Proton
Assignment

Chemical Shift
(δ) [ppm]

Multiplicity
Coupling
Constant (J)
[Hz]

Integration

H4 (-CH₃) 1.25 Doublet 6.5 3H

H6 (-C(O)CH₃) 2.05 Singlet - 3H

H1 (=CH₂) 5.15 - 5.25 Multiplet - 2H

H3 (-CH(OAc)-) 5.25 - 5.40 Multiplet - 1H

H2 (-CH=) 5.80 - 5.95 Multiplet - 1H
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Interpretation:

The methyl protons (H4) adjacent to the chiral center appear as a doublet around 1.25 ppm

due to coupling with the methine proton (H3).

The acetate methyl protons (H6) are in a magnetically isolated environment and thus appear

as a sharp singlet at approximately 2.05 ppm.

The terminal vinyl protons (H1) are diastereotopic and appear as a multiplet between 5.15

and 5.25 ppm. They are coupled to the other vinyl proton (H2) and the allylic proton (H3).

The methine proton (H3), being deshielded by the adjacent oxygen atom, appears as a

multiplet further downfield in the 5.25-5.40 ppm region. Its multiplicity arises from coupling to

the vinyl protons (H1 and H2) and the methyl protons (H4).

The internal vinyl proton (H2) is the most deshielded proton in the vinyl system, appearing as

a multiplet between 5.80 and 5.95 ppm, coupled to the terminal vinyl protons (H1) and the

allylic proton (H3).

¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom

in 1-methylallyl acetate.

Carbon Assignment Chemical Shift (δ) [ppm]

C4 (-CH₃) 19.9

C6 (-C(O)CH₃) 21.2

C3 (-CH(OAc)-) 72.1

C1 (=CH₂) 115.5

C2 (-CH=) 138.8

C5 (C=O) 170.2

Interpretation:
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The two methyl carbons (C4 and C6) appear in the upfield region, with the acetate methyl

carbon being slightly more deshielded.

The methine carbon (C3) bonded to the electronegative oxygen atom is significantly

deshielded and appears around 72.1 ppm.

The sp² hybridized carbons of the double bond (C1 and C2) resonate in the characteristic

downfield region for alkenes. The terminal C1 is more shielded than the internal C2.

The carbonyl carbon (C5) of the ester group is the most deshielded carbon, appearing at

approximately 170.2 ppm, which is a typical value for ester carbonyls.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups within a

molecule.

Experimental Protocol for IR Data Acquisition
Sample Preparation: For a liquid sample such as 1-methylallyl acetate, the IR spectrum is

conveniently obtained using the neat liquid. A thin film of the liquid is placed between two salt

plates (e.g., NaCl or KBr).[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Acquisition: A background spectrum of the clean salt plates is recorded first. Subsequently, the

spectrum of the sample is recorded. The final spectrum is typically presented in terms of

transmittance or absorbance versus wavenumber (cm⁻¹). The mid-IR region (4000-400 cm⁻¹)

is the most informative for organic compounds.

IR Spectroscopic Data
The IR spectrum of 1-methylallyl acetate displays several characteristic absorption bands that

correspond to the vibrations of its functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode
Functional Group
Assignment

~3080 C-H stretch =C-H (alkene)

~2980, 2930 C-H stretch -C-H (alkane)

~1740 C=O stretch Ester

~1645 C=C stretch Alkene

~1370 C-H bend -CH₃

~1240 C-O stretch Ester

~990, 920 C-H bend =C-H out-of-plane

Interpretation:

The presence of the alkene functional group is confirmed by the =C-H stretching vibration

above 3000 cm⁻¹ and the C=C stretching vibration around 1645 cm⁻¹. The out-of-plane C-H

bending vibrations are also characteristic.

The ester functional group is clearly identified by the very strong and sharp C=O stretching

absorption at approximately 1740 cm⁻¹. The C-O stretching vibration around 1240 cm⁻¹

further supports the presence of the ester.

The absorptions below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized

C-H bonds in the methyl groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol for MS Data Acquisition
Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively

small, volatile organic molecules like 1-methylallyl acetate. In this technique, the sample is
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bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate

the resulting ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is a plot of the relative abundance of the detected ions as

a function of their m/z ratio.

Mass Spectrometric Data
The mass spectrum of 1-methylallyl acetate shows a molecular ion peak (M⁺) and several

characteristic fragment ions.

m/z Relative Intensity Proposed Fragment

114 Low [C₆H₁₀O₂]⁺ (Molecular Ion)

99 Moderate [M - CH₃]⁺

72 High [C₄H₈O]⁺

57 Moderate [C₃H₅O]⁺

43 Base Peak [CH₃CO]⁺ (Acylium ion)

41 High [C₃H₅]⁺ (Allyl cation)

Interpretation and Fragmentation Pathway: The fragmentation of 1-methylallyl acetate under

EI conditions is driven by the formation of stable carbocations and neutral losses.

Molecular Ion (m/z 114): The peak corresponding to the intact molecule is often of low

intensity due to the facile fragmentation of the ester.

Loss of a Methyl Group (m/z 99): Fragmentation of the molecular ion can occur via the loss

of a methyl radical from the butenyl chain.

Formation of the Acylium Ion (m/z 43): The most prominent peak in the spectrum (the base

peak) at m/z 43 corresponds to the highly stable acylium ion, [CH₃CO]⁺, formed by the
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cleavage of the C-O bond of the ester.

Formation of the Allyl Cation (m/z 41): The cleavage of the ester bond can also lead to the

formation of the resonance-stabilized allyl cation, [C₃H₅]⁺.

Rearrangement and Fragmentation (m/z 72 and 57): Other significant peaks can arise from

rearrangements and further fragmentation of the initial ions. For example, the peak at m/z 72

can be attributed to the [M - C₂H₂O]⁺ fragment.

The key fragmentation pathways are illustrated in the diagram below.

[C₆H₁₀O₂]⁺˙
m/z 114

[C₅H₇O₂]⁺
m/z 99

- •CH₃

[CH₃CO]⁺
m/z 43

(Base Peak)
- •OC₄H₇

[C₄H₇O]⁺
m/z 71

- CH₃CO•

[C₄H₈O]⁺˙
m/z 72

- C₂H₂O [C₃H₅]⁺
m/z 41

- CH₂O

Click to download full resolution via product page

Caption: Proposed mass fragmentation pathways of 1-methylallyl acetate.

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

characterization of 1-methylallyl acetate. The ¹H and ¹³C NMR spectra reveal the detailed

carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and

alkene functional groups, and the mass spectrum provides the molecular weight and a

characteristic fragmentation pattern that serves as a structural fingerprint. This in-depth guide

serves as a valuable resource for scientists and researchers, enabling the confident

identification and utilization of this important chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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